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Compound of Interest

Compound Name: Sodelglitazar

Cat. No.: B1681033 Get Quote

An in-depth technical guide on the pharmacokinetics and pharmacodynamics of Sodelglitazar
cannot be provided at this time due to a lack of available scientific literature and clinical trial

data for this specific compound. Initial searches have revealed minimal information, primarily

limited to its chemical formula and classification as a glitazar antidiabetic agent.[1]

However, a substantial body of research exists for a similarly named drug, Saroglitazar. It is

possible that the query intended to be about Saroglitazar, a dual peroxisome proliferator-

activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity.[2][3]

[4] This guide will proceed with a comprehensive overview of the pharmacokinetics and

pharmacodynamics of Saroglitazar, based on the available data.

Pharmacokinetics of Saroglitazar
The pharmacokinetic profile of Saroglitazar has been characterized in preclinical and clinical

studies, demonstrating its absorption, distribution, metabolism, and excretion properties.

Absorption
Saroglitazar is rapidly absorbed following oral administration.[5] In healthy human volunteers,

the time to reach maximum plasma concentration (Tmax) is approximately 1 hour post-dosing.

The absorption of Saroglitazar is not significantly affected by food. Pharmacokinetic studies

have shown dose-dependent linearity in both single and multiple ascending doses.
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Saroglitazar is extensively bound to plasma proteins, with a binding percentage of

approximately 96-99.6%. Preclinical studies in mice, rats, and dogs have shown varying

volumes of distribution.

Metabolism
Saroglitazar is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme

system, specifically CYP2C8 and CYP3A4. In vitro metabolism studies using rat, dog, and

human liver microsomes have identified three putative metabolites resulting from di-

hydroxylation, mono-oxygenation, and dehydrogenation.

Excretion
Preclinical studies have indicated that Saroglitazar is primarily eliminated via the hepatobiliary

route, with negligible renal excretion. This is supported by the fact that no quantifiable

concentrations of Saroglitazar have been found in the urine of subjects. The mean elimination

half-life of Saroglitazar in healthy human subjects is approximately 5.6 hours.

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Saroglitazar from

preclinical and clinical studies.
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Parameter Species Dose Value Reference

Tmax (Time to

Peak Plasma

Concentration)

Human

Single Ascending

Doses (0.125-

128 mg)

< 1 hour

Cmax (Maximum

Plasma

Concentration)

Human
4 mg (single

dose)

337.1 ± 91.0

ng/mL

Human

Single Ascending

Doses (0.125-

128 mg)

3.98 to 7,461

ng/mL

t½ (Elimination

Half-Life)
Human

Single Ascending

Doses
5.6 hours

Mouse, Rat, Dog - 6 - 15 hours

Protein Binding Human - ~96-99.6%

Oral

Bioavailability
Mouse - 100%

Rat - 72%

Dog - 47%

Clearance (IV) Mouse - 3.6 mL/min/kg

Rat - 8.5 mL/min/kg

Dog - 6.9 mL/min/kg

Volume of

Distribution (IV)
Mouse - 1.3 L/kg

Rat - 4.8 L/kg

Dog - 1.8 L/kg
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Saroglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with a

higher affinity for PPARα and a moderate affinity for PPARγ. This dual agonism allows it to

regulate both lipid and glucose metabolism.

Mechanism of Action
The activation of PPARs, which are nuclear receptors, leads to changes in the expression of

various genes involved in metabolism.

PPARα Activation: Agonist action on PPARα primarily influences lipid metabolism. It

increases the hepatic oxidation of fatty acids, leading to a reduction in triglyceride synthesis

and secretion of very low-density lipoprotein (VLDL). Saroglitazar also increases the activity

of lipoprotein lipase (LPL) and reduces the production of Apo C-III, an inhibitor of LPL, further

contributing to the clearance of triglyceride-rich particles. Additionally, PPARα activation

increases the synthesis of apolipoproteins A-I and A-II, leading to an increase in high-density

lipoprotein (HDL) cholesterol.

PPARγ Activation: The moderate agonist activity on PPARγ improves insulin sensitivity in

peripheral tissues, particularly in adipose tissue. This leads to increased glucose uptake and

utilization, resulting in lower blood glucose levels. Saroglitazar regulates the transcription of

insulin-responsive genes and the expression of genes involved in carbohydrate and lipid

metabolism, such as adiponectin and fatty acid transport proteins.

The combined effects on both lipid and glucose metabolism make Saroglitazar a therapeutic

option for diabetic dyslipidemia.

Signaling Pathway

Saroglitazar
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Click to download full resolution via product page

Caption: Saroglitazar's dual activation of PPARα and PPARγ signaling pathways.

Pharmacodynamic Effects
Clinical trials have demonstrated the efficacy of Saroglitazar in improving lipid and glycemic

parameters.

Lipid Profile: Saroglitazar significantly reduces triglyceride levels. In a phase III study

(PRESS VI), Saroglitazar 2 mg and 4 mg decreased triglyceride levels by 45.5% and 46.7%,

respectively. It also reduces non-HDL cholesterol, VLDL cholesterol, total cholesterol, and

apolipoprotein B levels, while increasing HDL cholesterol.

Glycemic Control: Saroglitazar has been shown to reduce fasting plasma glucose and

HbA1c levels in patients with type 2 diabetes.

Quantitative Pharmacodynamic Data
The following table summarizes the key pharmacodynamic effects of Saroglitazar from a

clinical trial.
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Parameter
Treatment
Group

Baseline
(Mean)

Change from
Baseline
(Mean %)

Reference

Triglycerides
Saroglitazar 2

mg
- -45.5%

Saroglitazar 4

mg
- -46.7%

Non-HDL

Cholesterol

Saroglitazar 2

mg
- -29.2%

Saroglitazar 4

mg
- -32.5%

LDL Cholesterol
Saroglitazar 4

mg
- -31.3%

VLDL

Cholesterol

Saroglitazar 4

mg
- -46%

Total Cholesterol
Saroglitazar 4

mg
- -26.1%

Apolipoprotein B
Saroglitazar 4

mg
- -32%

Experimental Protocols
Detailed experimental protocols for the clinical trials of Saroglitazar are often proprietary.

However, based on published literature, the general methodologies can be outlined.

Phase I Single Ascending Dose (SAD) Study in Healthy
Volunteers

Objective: To evaluate the pharmacokinetics, safety, and tolerability of single ascending oral

doses of Saroglitazar.

Study Design: Randomized, double-blind, placebo-controlled, single-center study.
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Participants: Healthy human volunteers.

Intervention: Single oral doses of Saroglitazar (ranging from 0.125 mg to 128 mg) or

placebo.

Methodology:

Serial blood samples were collected at predefined time points post-dose.

Plasma concentrations of Saroglitazar were determined using a validated analytical

method (e.g., LC-MS/MS).

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) were calculated using non-

compartmental analysis.

Safety and tolerability were assessed through monitoring of adverse events, vital signs,

ECGs, and clinical laboratory tests.

Experimental Workflow: Phase I SAD Study
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Caption: Workflow for a Phase I Single Ascending Dose clinical trial.
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Phase III Efficacy and Safety Study in Patients with
Diabetic Dyslipidemia (PRESS VI)

Objective: To evaluate the safety, tolerability, and efficacy of Saroglitazar compared with

placebo in patients with diabetic dyslipidemia not controlled with atorvastatin therapy.

Study Design: Multicenter, prospective, randomized, double-blind study.

Participants: Patients with type 2 diabetes mellitus and hypertriglyceridemia.

Intervention: Saroglitazar (2 mg or 4 mg) or placebo once daily for 12 weeks, in addition to

lifestyle modification and atorvastatin therapy.

Methodology:

A 4-week run-in period of lifestyle modification.

Randomization to one of the three treatment arms.

Blood samples were collected at baseline and at the end of the 12-week treatment period

to measure lipid profiles (primary endpoint: change in triglyceride levels) and fasting

plasma glucose.

Safety was assessed by monitoring adverse events and clinical laboratory parameters.

Drug Interactions
Saroglitazar's metabolism via CYP2C8 and CYP3A4 suggests potential interactions with drugs

that inhibit or induce these enzymes.

Blood Thinners: Concomitant use with blood thinners like warfarin may increase the risk of

bleeding; regular monitoring of blood clotting parameters is recommended.

Other Antidiabetic Medications: When taken with other antidiabetic drugs such as metformin,

sulfonylureas, or insulin, there is an increased risk of hypoglycemia.

Cholesterol-Lowering Medications: Saroglitazar may enhance the effects of other

cholesterol-lowering medications like statins or fibrates.
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Safety and Tolerability
Saroglitazar has been generally well-tolerated in clinical trials. Common side effects are

typically mild to moderate and may include gastritis, asthenia (weakness), and pyrexia (fever).

Unlike some other glitazars, Saroglitazar has not been associated with significant weight gain

or edema. Regular monitoring of liver function is recommended during treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1681033?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

